

# Tigapotide: A Synthetic Peptide Derived from PSP94 as a Novel Anti-Cancer Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Tigapotide |
| Cat. No.:      | B15581151  |

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**Tigapotide** (also known as PCK3145) is a synthetic 15-amino-acid peptide derived from the human Prostate Secretory Protein of 94 amino acids (PSP94). Emerging as a promising therapeutic candidate, particularly in the context of prostate cancer, **Tigapotide** has demonstrated multi-faceted anti-tumor activity. This technical guide provides a comprehensive overview of **Tigapotide**, detailing its origins from PSP94, its proposed mechanisms of action, and a summary of key preclinical and clinical findings. The guide includes structured quantitative data, detailed experimental protocols for relevant assays, and visualizations of the implicated signaling pathways to support further research and development efforts in the field of oncology.

## Introduction: From PSP94 to Tigapotide

Prostate Secretory Protein of 94 amino acids (PSP94), also known as  $\beta$ -microseminoprotein, is one of the most abundant proteins found in human seminal fluid.<sup>[1]</sup> Its expression is significantly downregulated in advanced prostate cancer, suggesting a potential role as a tumor suppressor.<sup>[2]</sup> This observation spurred interest in the therapeutic potential of PSP94 and its derivatives.

**Tigapotide** is a synthetic peptide that corresponds to amino acids 31-45 of PSP94.<sup>[3]</sup> It has been developed to harness the anti-cancer properties of the parent protein in a more targeted

and potent manner. Research has focused on its ability to induce apoptosis, inhibit angiogenesis, and prevent metastasis, positioning it as a signal transduction inhibitor with a multi-pronged approach to restricting cancer progression.[\[4\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy and pharmacokinetics of **Tigapotide**.

**Table 1: Preclinical In Vivo Efficacy of Tigapotide in a Rat Prostate Cancer Model**

| Treatment Group | Dose (µg/kg/day) | Mean Tumor Volume Reduction (%) | Delay in Hind-Limb Paralysis (days) | Reference           |
|-----------------|------------------|---------------------------------|-------------------------------------|---------------------|
| Control         | 0                | 0                               | 0                                   | <a href="#">[3]</a> |
| Tigapotide      | 1                | Not specified                   | Not specified                       | <a href="#">[3]</a> |
| Tigapotide      | 10               | Dose-dependent decrease         | Dose-dependent delay                | <a href="#">[3]</a> |
| Tigapotide      | 100              | Significant decrease            | Significant delay                   | <a href="#">[3]</a> |

Data from a study using syngeneic male Copenhagen rats inoculated with Mat Ly Lu cells overexpressing PTHrP.[\[3\]](#)

**Table 2: Phase I Clinical Trial of Tigapotide in Metastatic Castrate-Resistant Prostate Cancer**

| Parameter             | Value                                                                         | Reference           |
|-----------------------|-------------------------------------------------------------------------------|---------------------|
| Patient Population    | Metastatic castrate-resistant prostate cancer                                 |                     |
| Dosing Regimens       | 7.5 mg/m <sup>2</sup> twice weekly or 15 mg/m <sup>2</sup> weekly for 4 weeks |                     |
| Safety                | Well-tolerated with no significant adverse events reported.                   |                     |
| Pharmacokinetics      |                                                                               |                     |
| Elimination Half-life | 0.35 to 1.45 hours                                                            | <a href="#">[4]</a> |
| Efficacy              |                                                                               |                     |
| PSA Doubling Time     | Increased from 4 to 8 months in one patient                                   |                     |
| MMP-9 Levels          | Declines observed in most patients by week 3                                  | <a href="#">[5]</a> |

## Mechanism of Action and Signaling Pathways

**Tigapotide** exerts its anti-tumor effects through several interconnected mechanisms, primarily by inducing apoptosis in cancer cells, inhibiting angiogenesis, and reducing metastasis.

### Induction of Apoptosis

**Tigapotide** has been shown to promote tumor cell apoptosis.[\[3\]](#) While the precise molecular cascade is still under investigation, it is hypothesized to involve the activation of caspases, key executioners of programmed cell death. The apoptotic pathway can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases like caspase-3.[\[6\]](#)



[Click to download full resolution via product page](#)**Proposed Apoptosis Induction Pathway for Tigapotide.**

## Anti-Angiogenesis via VEGF Signaling Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is largely driven by Vascular Endothelial Growth Factor (VEGF). **Tigapotide** has been observed to interfere with VEGF signaling, thereby inhibiting the development of tumor vasculature. The VEGF signaling pathway is initiated by the binding of VEGF to its receptor (VEGFR), leading to receptor dimerization and autophosphorylation. This triggers a downstream cascade involving multiple signaling proteins that ultimately promote endothelial cell proliferation, migration, and survival.[7]



[Click to download full resolution via product page](#)**Inhibition of VEGF Signaling Pathway by Tigapotide.**

## Anti-Metastasis through MMP-9 Inhibition

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Matrix metalloproteinases (MMPs), particularly MMP-9, play a crucial role in degrading the extracellular matrix, a key step in tumor invasion and metastasis. Clinical studies have shown that **Tigapotide** treatment leads to a reduction in MMP-9 levels.[5] Preclinical evidence suggests that this inhibition may be mediated through interactions with cell surface receptors, such as the laminin receptor.[8]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. ascopubs.org [ascopubs.org]
- 6. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tigapotide: A Synthetic Peptide Derived from PSP94 as a Novel Anti-Cancer Agent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15581151#tigapotide-as-a-synthetic-peptide-from-psp94>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)